molecular formula C11H13ClN2O2 B8802599 Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate

Cat. No.: B8802599
M. Wt: 240.68 g/mol
InChI Key: IZJHYJDZIJLTOD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl-substituted phenylhydrazono group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate typically involves the reaction of 4-methylphenylhydrazine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic alcohol with similar structural features.

    4-Chlorobenzophenone: A compound with a chloro-substituted benzophenone structure.

    Benzyl carbinol: Another aromatic alcohol with a similar functional group.

Uniqueness

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3

InChI Key

IZJHYJDZIJLTOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15.2 g. of sodium nitrite in 40 ml. of water is added dropwise to a solution at 0° C. of 21.4 g. of p-toluidine and 400 ml. of 7.5% hydrochloric acid. The suspension of p-toluene diazonium chloride obtained is added dropwise at 5° C. to a mixture consisting of 36.2 g. of 2-chloroacetic acid ethyl ester, 400 ml. of 50% ethanol and 164 g. of sodium acetate. The mixture then is stirred for three hours at 20° C. and extracted with ethyl acetate. The organic phase is concentrated and the residue is treated with petroleum ether. 41 g. of 2-chloro-2-(4-methyl-phenylhydrazono)-acetic acid ethyl ester with a melting point of 100°-101° C., is obtained.
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